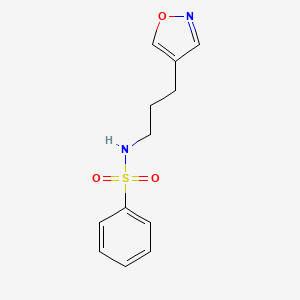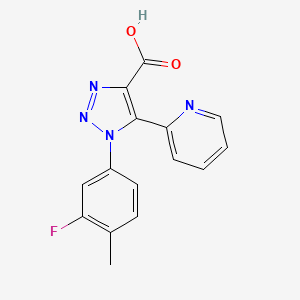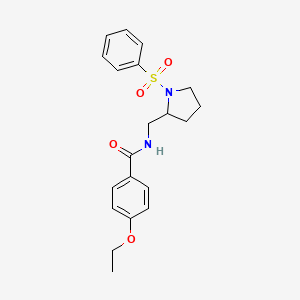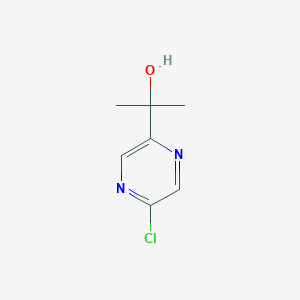
2-(5-Chloropyrazin-2-yl)propan-2-ol
描述
2-(5-Chloropyrazin-2-yl)propan-2-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP is a pyrazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
2-(5-Chloropyrazin-2-yl)propan-2-ol acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amount of calcium ions that enter the cell, which can lead to enhanced synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
2-(5-Chloropyrazin-2-yl)propan-2-ol has been found to have various biochemical and physiological effects, including the enhancement of NMDA receptor activity, the modulation of neurotransmitter release, and the improvement of synaptic plasticity. 2-(5-Chloropyrazin-2-yl)propan-2-ol has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-(5-Chloropyrazin-2-yl)propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to enhance synaptic plasticity. However, 2-(5-Chloropyrazin-2-yl)propan-2-ol also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for the study of 2-(5-Chloropyrazin-2-yl)propan-2-ol, including the development of more selective and potent compounds that target the NMDA receptor, as well as the investigation of the potential therapeutic applications of 2-(5-Chloropyrazin-2-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential adverse effects of 2-(5-Chloropyrazin-2-yl)propan-2-ol and to develop safer dosing protocols for its use in lab experiments.
科学研究应用
2-(5-Chloropyrazin-2-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(5-Chloropyrazin-2-yl)propan-2-ol has been found to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. 2-(5-Chloropyrazin-2-yl)propan-2-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-(5-chloropyrazin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQOKCTJKGQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrazin-2-yl)propan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

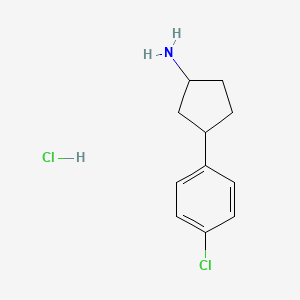
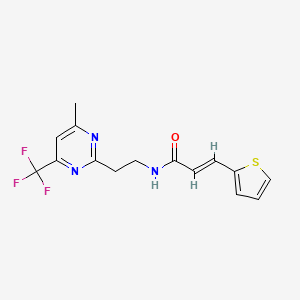
![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)
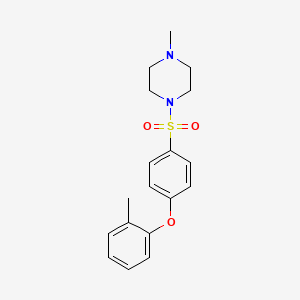
![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)


![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2691785.png)
